Ethyl 4-methoxybenzoate-d3 chemical properties
Ethyl 4-methoxybenzoate-d3 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-methoxybenzoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to Ethyl 4-methoxybenzoate-d3. Given that specific experimental data for the deuterated species is limited in publicly accessible literature, this document leverages the extensive information available for its non-deuterated isotopologue, Ethyl 4-methoxybenzoate (B1229959), to provide accurate estimations and expected analytical outcomes.
Core Chemical Properties
Ethyl 4-methoxybenzoate-d3 is a deuterated form of Ethyl 4-methoxybenzoate, where the three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium (B1214612). This isotopic labeling is invaluable for tracer studies in drug metabolism and pharmacokinetics (DMPK), as it can be readily distinguished by mass spectrometry without significantly altering the biological activity of the molecule.[1]
Physicochemical Data
The primary difference between the deuterated and non-deuterated compound is its molecular weight. Other physical properties are expected to be nearly identical.
| Property | Ethyl 4-methoxybenzoate | Ethyl 4-methoxybenzoate-d3 (Expected) | Source |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ | [2][3][4][5] |
| Molecular Weight | 180.20 g/mol | 183.22 g/mol | [2][3][6][7] |
| Appearance | Colorless to clear yellow liquid | Colorless to clear yellow liquid | [4][7][8] |
| Melting Point | 7-8 °C | 7-8 °C | [3][7][8][9][10] |
| Boiling Point | 263 °C (at 760 mmHg) | ~263 °C (at 760 mmHg) | [3][7][8][10] |
| Density | ~1.103 g/mL at 25 °C | ~1.103 g/mL at 25 °C | [3][7][8] |
| Refractive Index | ~1.524 (at 20 °C) | ~1.524 (at 20 °C) | [3][8][10] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in organic solvents | [2][9] |
| CAS Number | 94-30-4 | 27914-53-0 | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of Ethyl 4-methoxybenzoate-d3 follows the same principles as its non-deuterated counterpart, typically through an acid-catalyzed esterification (Fischer esterification).
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes the synthesis of Ethyl 4-methoxybenzoate-d3 from 4-methoxy-d3-benzoic acid and ethanol (B145695).
Materials:
-
4-methoxy-d3-benzoic acid
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Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
A mixture of 4-methoxy-d3-benzoic acid (1 equivalent) in anhydrous ethanol (20-fold excess) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the mixture.
-
The reaction mixture is stirred and heated to reflux for approximately 8 hours.[11]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent (ethanol) is removed under reduced pressure (in vacuo).
-
The resulting residue is redissolved in Ethyl Acetate.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and water.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved via flash chromatography on silica (B1680970) gel to afford the pure Ethyl 4-methoxybenzoate-d3.
Analytical Characterization
The primary methods for confirming the identity and purity of Ethyl 4-methoxybenzoate-d3 are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight.
-
Ethyl 4-methoxybenzoate: The molecular ion peak [M]⁺ is observed at m/z = 180.08.[12]
-
Ethyl 4-methoxybenzoate-d3 (Expected): The molecular ion peak [M]⁺ is expected at m/z = 183.10, which is three mass units higher due to the three deuterium atoms. The fragmentation pattern will also shift accordingly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Ethyl 4-methoxybenzoate: A characteristic singlet peak appears at approximately δ 3.84 ppm, corresponding to the three protons of the methoxy group (-OCH₃).[12]
-
Ethyl 4-methoxybenzoate-d3 (Expected): This singlet at ~3.84 ppm will be absent in the ¹H NMR spectrum, providing clear evidence of successful deuteration. The other proton signals (aromatic protons, ethyl group quartet and triplet) will remain.[12][13]
¹³C NMR Spectroscopy:
-
Ethyl 4-methoxybenzoate: The spectrum shows a peak for the methoxy carbon at approximately δ 55.30 ppm.[12]
-
Ethyl 4-methoxybenzoate-d3 (Expected): The signal for the deuterated methoxy carbon (-OCD₃) will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated signal.
Applications in Research and Development
The primary application of Ethyl 4-methoxybenzoate-d3 is its use as an internal standard or tracer in metabolic and pharmacokinetic studies.
Role in Pharmacokinetic Studies
Stable isotope labeling is a critical tool in drug development. A deuterated compound like Ethyl 4-methoxybenzoate-d3 can be co-administered with its non-deuterated counterpart. The two compounds are chemically identical in their biological behavior but can be distinguished by a mass spectrometer. This allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile by mitigating analytical variability.
Safety and Handling
The safety profile of Ethyl 4-methoxybenzoate-d3 is expected to be similar to that of Ethyl 4-methoxybenzoate.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Storage: Keep the container tightly closed in a dry and cool place.[9]
-
Hazards: While the non-deuterated compound is not considered highly hazardous, standard laboratory safety precautions should be followed.[9] For related compounds, hazards such as skin irritation and respiratory irritation have been noted. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Ethyl 4-methoxybenzoate-d3 | CAS#:27914-53-0 | Chemsrc [chemsrc.com]
- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. lookchem.com [lookchem.com]
- 5. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]
- 6. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. ethyl 3 - hydroxy - 4 - Methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]
